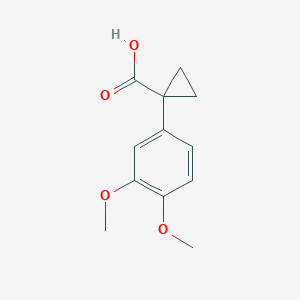

1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid

Beschreibung

1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid is a cyclopropane-substituted carboxylic acid derivative with a 3,4-dimethoxy phenyl group. Its molecular formula is C₁₂H₁₄O₄, with an average molecular weight of 222.24 g/mol and a monoisotopic mass of 222.089209 Da . The compound is identified by ChemSpider ID 9804682 and MDL number MFCD08442257 . The 3,4-dimethoxy substituents on the aromatic ring contribute to its electronic and steric properties, making it a subject of interest in synthetic chemistry and pharmacological research. It is commercially available with a purity of 95–98%, indicating robust synthesis protocols .

Eigenschaften

IUPAC Name |

1-(3,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-9-4-3-8(7-10(9)16-2)12(5-6-12)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELRPROQUKLRFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CC2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469718 | |

| Record name | 1-(3,4-dimethoxyphenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862821-16-7 | |

| Record name | 1-(3,4-dimethoxyphenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as 3,4-dimethoxystyrene, followed by carboxylation. One common method involves the reaction of 3,4-dimethoxystyrene with diazomethane to form the cyclopropane ring, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, would apply to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1.1. Antidepressant Activity

Research indicates that compounds related to cyclopropylamines have shown promise as monoamine oxidase inhibitors (MAOIs), which are used in treating depression. For instance, analogs of 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid have been evaluated for their ability to inhibit MAO A and B enzymes, which play a critical role in the metabolism of neurotransmitters such as serotonin and dopamine .

Table 1: Inhibition Potency of Cyclopropyl Compounds on MAO Enzymes

| Compound | MAO A IC50 (µM) | MAO B IC50 (µM) | Selectivity Index (MAO B/MAO A) |

|---|---|---|---|

| 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid | TBD | TBD | TBD |

| Tranylcypromine | 0.5 | 5 | 10 |

Note: TBD = To Be Determined based on ongoing studies.

1.2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that derivatives of cyclopropanecarboxylic acids can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Case Study: Anti-inflammatory Activity

A study conducted on a related compound demonstrated a significant reduction in pro-inflammatory cytokines in vitro, suggesting that 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid may exert similar effects.

2.1. Radical Chemistry

The unique structural features of 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid allow it to participate in radical reactions. Research has shown that the compound can undergo one-electron oxidation processes, leading to the formation of radical cations which are intermediates in various chemical reactions .

Table 2: One-Electron Oxidation Potentials

| Compound | Oxidation Potential (V/NHE) |

|---|---|

| 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid | TBD |

| 4-Methoxyphenylethanoic acid | 1.66 |

Future Directions and Research Opportunities

Given the promising results so far, further research is warranted to explore the full therapeutic potential of 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid. Potential areas for future investigation include:

- Development of Selective MAO Inhibitors: By modifying the structure to enhance selectivity and reduce side effects.

- Exploration of Anti-cancer Properties: Investigating its effects on cancer cell lines could reveal additional therapeutic applications.

- Synthesis of Novel Derivatives: Creating new compounds based on its structure may lead to enhanced biological activity.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. The cyclopropane ring and methoxy groups may play a role in its binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogs and Their Properties

The compound is compared to cyclopropane, cyclobutane, and cyclopentane derivatives with varying substituents. Key differences in molecular weight, substituent effects, and synthetic yields are highlighted below:

Substituent Effects on Reactivity and Yield

- Electron-Donating vs. Electron-Withdrawing Groups :

Methoxy groups (electron-donating) in the target compound and its 4-methoxy analog (Entry 2) generally result in higher synthetic yields compared to electron-withdrawing groups like chlorine. For example, the 3,4-dichloro analog (Entry 3) yields only 64% , likely due to steric and electronic hindrance during cyclopropanation .

Ring Size and Physicochemical Properties

- Cyclopropane vs. Cyclobutane/Cyclopentane: The cyclopropane ring introduces significant ring strain, increasing reactivity compared to larger rings.

Biologische Aktivität

1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid (DMC) is a compound of increasing interest in pharmacology due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid is characterized by its cyclopropane ring structure substituted with a dimethoxyphenyl group. The molecular formula is , and its CAS number is 862821-16-7. The presence of methoxy groups enhances its lipophilicity, which may influence its biological interactions.

Anticancer Activity

Research has indicated that DMC exhibits significant anticancer properties. In vitro studies have shown that DMC can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and HT29 (colon cancer) cell lines, demonstrating a dose-dependent cytotoxic effect. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| HT29 | 12.8 | Cell cycle arrest |

Antibacterial Activity

DMC has also shown promising antibacterial activity against several pathogenic bacteria. Studies have evaluated its efficacy against strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

Anti-inflammatory Effects

In addition to its cytotoxic properties, DMC has been investigated for its anti-inflammatory effects. Animal models of inflammation have shown that DMC reduces markers such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry demonstrated that DMC analogs exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin. The study highlighted the importance of structural modifications in optimizing activity against resistant cell lines .

- Antibacterial Efficacy : Another research effort evaluated the antibacterial properties of DMC derivatives against multi-drug resistant strains of bacteria. Results indicated that certain derivatives had lower MIC values than conventional antibiotics, suggesting their potential as novel antibacterial agents .

- Inflammation Model : In a controlled study using a carrageenan-induced paw edema model in rats, DMC significantly reduced inflammation compared to the control group, showcasing its potential as an anti-inflammatory drug .

The biological activities of DMC can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : DMC disrupts the cell cycle by interfering with key regulatory proteins involved in cell division.

- Induction of Apoptosis : The compound triggers apoptotic pathways through mitochondrial dysfunction and activation of caspases.

- Modulation of Inflammatory Pathways : DMC reduces pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.